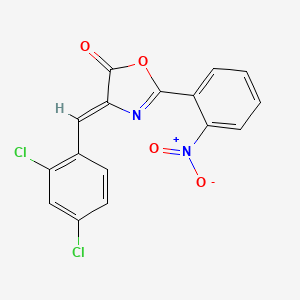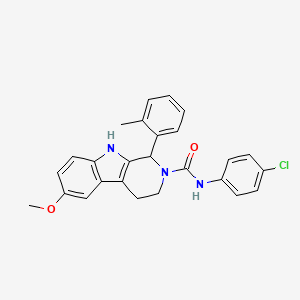![molecular formula C19H20N2O5 B4854639 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4854639.png)
4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid
Descripción general
Descripción
4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid, also known as MBBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MBBA is a peptide-based molecule that has been synthesized through a multi-step process, and it has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation. 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins that contribute to cancer progression.
Biochemical and Physiological Effects
4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has been found to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory activity, which is attributed to its ability to inhibit the activity of COX enzymes. 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has also been found to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. It has been shown to have antimicrobial activity against various bacterial strains by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid also has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid. One potential direction is to explore its potential as a lead compound for the development of new drugs that target various diseases such as cancer, inflammation, and bacterial infections. Another potential direction is to investigate its mechanism of action in more detail to better understand how it inhibits various enzymes and signaling pathways. Additionally, future research could focus on improving the solubility and half-life of 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid to increase its effectiveness in in vivo experiments.
Aplicaciones Científicas De Investigación
4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has been found to have various scientific research applications, particularly in the field of drug discovery. It has been shown to have potential as a lead compound for the development of new drugs that target various diseases such as cancer, inflammation, and bacterial infections. 4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid has been found to have potent anti-inflammatory activity and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
4-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-26-14-10-8-13(9-11-14)18(24)21-16-6-3-2-5-15(16)19(25)20-12-4-7-17(22)23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,25)(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSLZPLFCAXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-{[(4-Methoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4854561.png)
![3-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854562.png)


![5-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4854589.png)

![4-methoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4854605.png)


![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854625.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4854632.png)

![4-[(4-sec-butylphenyl)sulfonyl]-N-cyclopropyl-1-piperazinecarbothioamide](/img/structure/B4854654.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-4-propoxybenzamide](/img/structure/B4854661.png)